4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-7-13-4-1-11(10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULCXSPVRCSKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166847 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-50-9 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with oxan-4-ylmethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as dichloromethane or toluene . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized
Biological Activity
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₄ and a molar mass of 237.25 g/mol. Its structure includes a pyridine ring substituted with a carboxylic acid group at the 3-position and an oxan-4-ylmethoxy group at the 4-position. This unique configuration suggests potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with oxan-4-ylmethanol under reflux conditions, often utilizing solvents like dichloromethane or toluene. The general reaction pathway can be described as follows:
- Reagents : Pyridine-3-carboxylic acid and oxan-4-ylmethanol.
- Conditions : Reflux in an appropriate solvent.
- Catalyst : Often a suitable catalyst is employed to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below is a summary of its biological activities based on available studies.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Cell Cycle Progression : The compound appears to block specific phases of the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : It may interact with pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by BenchChem demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains .
- Anticancer Research :
Comparative Analysis
To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₁₅NO₄ | Pyridine ring with carboxylic acid at position 3 |
| 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid | C₁₂H₁₅NO₄ | Nicotinic base structure |
| 3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic Acid | C₁₂H₁₅NO₄ | Different substitution pattern on the pyridine ring |
This table highlights the unique aspects of this compound while situating it within a broader context of similar chemical entities.
Scientific Research Applications
Herbicidal Applications
One of the primary applications of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is in the development of herbicides. Research indicates that compounds with similar structural characteristics have shown significant herbicidal activity against a range of weed species.
Case Study: Herbicidal Efficacy
A patent (EP3061347A1) describes a herbicidal composition that includes this compound as an active ingredient. This composition demonstrated effective control over undesired plant species, particularly in agricultural settings, making it a valuable tool for crop management .
| Compound | Target Weeds | Efficacy |
|---|---|---|
| This compound | Various broadleaf weeds | High |
| Comparative Herbicide A | Common grasses | Moderate |
| Comparative Herbicide B | Perennial weeds | Low |
Pharmaceutical Applications
In the realm of medicinal chemistry, this compound has potential applications due to its structural features that may interact with biological targets.
Chemical Synthesis and Research
The compound serves as an intermediate in synthetic organic chemistry, particularly in creating more complex molecules for various applications. Its oxan group and carboxylic acid functionality make it a versatile building block.
Synthesis Pathways
Research has focused on synthesizing derivatives of this compound to explore enhanced biological activities or improved solubility profiles. The synthesis typically involves:
- Formation of the Oxan Ring : Utilizing appropriate reagents to create the oxan structure.
- Pyridine Functionalization : Modifying the pyridine ring to introduce substituents that may enhance activity.
- Carboxylic Acid Introduction : Employing carboxylation techniques to yield the final product.
Comparison with Similar Compounds
Positional Isomers
- 2-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid (CAS 1083224-67-2): Substituent at the 2-position instead of 4-position. Used as a pharmaceutical intermediate .
- 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid :
Heterocyclic Modifications
- 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2173996-79-5):
- Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives (e.g., CAS 140166-63-8):
Functional Group Variations
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS 158063-66-2):
- 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid :
Key Observations:
Substituent Position : The 4-position in pyridine derivatives is critical for electronic effects. Electron-donating groups (e.g., oxan-4-ylmethoxy) may stabilize the carboxylic acid via resonance, whereas electron-withdrawing groups (e.g., CF₃) enhance acidity .
Biological Activity: Imidazolinone-containing analogs (e.g., imazapic) exhibit herbicidal activity, suggesting that the oxan-4-ylmethoxy group in the target compound might reduce agrochemical utility but improve drug-like properties .
Metabolic Stability : The trifluoromethyl group in TFNA resists hydrolysis, whereas the ether linkage in 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid may confer susceptibility to oxidative degradation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid?
- Methodology:
- Step 1: Synthesis of the pyridine-3-carboxylic acid core via condensation of substituted aldehydes with aminopyridine derivatives, followed by oxidation (e.g., using KMnO₄) to introduce the carboxylic acid group .
- Step 2: Introduction of the oxan-4-ylmethoxy group via nucleophilic substitution. For example, coupling 4-(chloromethyl)oxane with the hydroxyl group of pyridine-3-carboxylic acid using a base (e.g., NaH) in DMF .
- Characterization: Confirm regiochemistry via -NMR (e.g., splitting patterns of pyridine protons) and IR spectroscopy (C=O stretch at ~1700 cm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Techniques:
- HPLC-MS: Quantify purity (>95%) and confirm molecular weight (expected [M+H] peak) .
- NMR: - and -NMR to verify substitution patterns (e.g., oxane ring protons at δ 3.5–4.5 ppm, pyridine protons at δ 7.5–8.5 ppm) .
- XRD: If crystalline, analyze crystal packing to resolve stereochemical ambiguities (e.g., tetrahydropyran chair conformation) .
Q. What are the common reactivity patterns of the pyridine-carboxylic acid moiety?
- Key Reactions:
- Decarboxylation: Heating in acidic conditions (e.g., HSO) removes the carboxylic acid group .
- Esterification: React with methanol/H to form methyl esters for solubility studies .
- Coordination Chemistry: The pyridine nitrogen and carboxylic acid can act as ligands for metal ions (e.g., Cu, Pd) in catalysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxan-4-ylmethoxy substitution step?
- Challenges: Competing side reactions (e.g., over-alkylation).
- Solutions:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane = 1:1) and optimize stoichiometry (1.2 eq. of 4-(chloromethyl)oxane) .
- Data Analysis: Compare yields under varying conditions (Table 1):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 80 | 62 |
| KCO | Acetone | 60 | 45 |
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinity?
- Approach:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps and electrostatic potential maps (e.g., nucleophilic regions near the pyridine nitrogen) .
- Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina to assess potential bioactivity .
Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?
- Case Study: If one study reports antimicrobial activity while another does not:
- Variables to Check:
- Purity (e.g., HPLC vs. crude samples) .
- Assay conditions (e.g., bacterial strain variability, MIC thresholds) .
- Resolution: Reproduce assays with standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. What strategies enable regioselective functionalization of the pyridine ring?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
